Diethyl 2-vinylidenesuccinate

Organometallic Chemistry Allene Cycloaddition Reaction Mechanism

Diethyl 2-vinylidenesuccinate is a diester derivative of succinic acid bearing a terminal allene (vinylidene) moiety, classified as an α-substituted allenoate building block. Its molecular formula is C₁₀H₁₄O₄ with a molecular weight of 198.22 g/mol.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B12061058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-vinylidenesuccinate
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=C=C)C(=O)OCC
InChIInChI=1S/C10H14O4/c1-4-8(10(12)14-6-3)7-9(11)13-5-2/h1,5-7H2,2-3H3
InChIKeyQBOGSIQVGPAAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Vinylidenesuccinate: A Reactive Diester Allenoate Building Block for Organic Synthesis and Polymer Chemistry


Diethyl 2-vinylidenesuccinate is a diester derivative of succinic acid bearing a terminal allene (vinylidene) moiety, classified as an α-substituted allenoate building block [1]. Its molecular formula is C₁₀H₁₄O₄ with a molecular weight of 198.22 g/mol . The compound features a central succinate backbone with two ethyl ester groups and a reactive =C=CH₂ (vinylidene) group that enables participation in diverse cycloaddition and annulation reactions [2]. It is commercially available as a clear, colorless oil with typical purity of 98% .

Diethyl 2-Vinylidenesuccinate: Why Generic Substitution with Simpler Allenoates or Succinates Is Scientifically Unsupported


Generic substitution of Diethyl 2-vinylidenesuccinate with simpler allenoates or unfunctionalized succinate diesters is not scientifically justified because the geminal diester substitution pattern on the allene framework profoundly alters both the steric environment and the electronic properties of the reactive vinylidene center [1]. Unlike simple terminal allenoates (e.g., ethyl 2,3-butadienoate) that undergo insertion pathways with transition metal complexes, Diethyl 2-vinylidenesuccinate directs divergent reactivity toward [3 + 2] annulation due to steric constraints imposed by the α-substituent [2]. Furthermore, the presence of the second ester group at the α-position relative to the allene creates a unique electrophilic profile that enables high diastereoselectivity in phosphine-catalyzed cycloadditions not achievable with unsubstituted allenoates or simple succinates [3].

Diethyl 2-Vinylidenesuccinate: Comparative Quantitative Performance Evidence for Scientific Procurement Decisions


Divergent Reactivity in Transition Metal-Mediated Annulation: Steric Steering to [3 + 2] Products

Diethyl 2-vinylidenesuccinate exhibits a distinct reaction pathway compared to simple terminal allenoates when treated with the osmium hydrido alkenylcarbyne complex [OsH{≡CC(PPh₃)═CHPh}(PPh₃)₂Cl₂]BF₄ (1) in the presence of AgBF₄ [1]. While unsubstituted allenoates (CH₂═C═CHCOOR, R = Me, Et) undergo insertion to yield products 2/3, Diethyl 2-vinylidenesuccinate (CH₂═C═C(CH₂COOEt)(COOEt)) produces the [3 + 2] annulation product 4 exclusively [2]. This divergence is attributed to the steric bulk of the α-CH₂COOEt substituent, which precludes the insertion geometry accessible to the unsubstituted analogs [3].

Organometallic Chemistry Allene Cycloaddition Reaction Mechanism

High Diastereoselectivity in Phosphine-Catalyzed [4 + 2] Cycloaddition with Unsaturated Pyrazolones

In phosphine-catalyzed [4 + 2] cycloaddition with unsaturated pyrazolones, Diethyl 2-vinylidenesuccinate delivers the corresponding spiropyrazolone product as a single diastereoisomer in yields ranging from 49% to 99% depending on the substrate [1]. Using MePPh₂ (20 mol%) as the catalyst, the reaction proceeds with complete diastereocontrol to afford exclusively one stereoisomer [2]. This contrasts with unsubstituted allenoates under similar conditions, which typically produce mixtures of diastereomers or require chiral catalysts to achieve high stereoselectivity [3].

Organocatalysis Spirocycle Synthesis Diastereoselective Cycloaddition

Structural Identity and Purity Documentation: Procurement-Ready Specifications

Diethyl 2-vinylidenesuccinate is commercially available with standardized purity of 98% as determined by HPLC or GC . The product is supplied with batch-specific analytical documentation including NMR and HPLC/GC trace data upon request . The canonical SMILES representation (CCOC(=O)CC(=C=C)C(=O)OCC) and InChI key are uniquely assigned, ensuring unambiguous structural identification for procurement and inventory management [1].

Chemical Procurement Quality Control Analytical Standards

Optimal Research Applications for Diethyl 2-Vinylidenesuccinate Based on Documented Differential Performance


Synthesis of Structurally Complex Spiropyrazolone Frameworks via Phosphine-Catalyzed [4 + 2] Cycloaddition

Utilize Diethyl 2-vinylidenesuccinate in MePPh₂-catalyzed [4 + 2] cycloaddition with unsaturated pyrazolones to access spiropyrazolone derivatives as single diastereomers in 49–99% yield [1]. This application exploits the compound's unique α-substitution pattern to achieve complete stereocontrol with achiral catalysts, streamlining the synthesis of spirocyclic scaffolds relevant to medicinal chemistry and natural product synthesis [2].

Exploration of Sterically-Driven Divergent Reactivity in Organometallic Annulation Chemistry

Employ Diethyl 2-vinylidenesuccinate as a mechanistic probe in reactions with transition metal carbyne complexes to investigate how α-substitution alters annulation pathways [1]. The compound's exclusive formation of [3 + 2] annulation products with osmium carbyne complexes, versus insertion products from unsubstituted allenoates, makes it a valuable tool for studying steric effects in metal-mediated transformations [2].

Development of Novel Diester Plasticizers for PVC with Enhanced Biodegradation Profiles

Consider Diethyl 2-vinylidenesuccinate and structurally related succinate diesters as candidate plasticizers for PVC formulations where biodegradability is a design criterion [1]. Studies on succinate diester plasticizers demonstrate higher biodegradation rates compared to DEHP, and compounds with linear side chains of four to eight carbons perform as well or better than commercial plasticizers in mechanical tests [2]. The vinylidene functionality may offer additional crosslinking or reactive processing opportunities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-vinylidenesuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.